2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide
Description
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine-based acetamide derivative. Its structure features a fused thiophene-pyrimidine core substituted with hydroxy and methyl groups, a sulfanyl-methyl linker, and an acetamide moiety attached to a pyridin-4-ylmethyl group. Structurally, it belongs to a broader class of pyrimidine-acetamide hybrids, which are often explored for their tunable electronic and steric properties .
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-10-6-12-15(22)19-13(20-16(12)24-10)8-23-9-14(21)18-7-11-2-4-17-5-3-11/h2-6H,7-9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVXQCXXQADFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, followed by functionalization to introduce the hydroxy, methyl, and sulfanyl groups. The final step involves the coupling of the thienopyrimidine derivative with pyridin-4-ylmethyl acetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the sulfanyl group may result in the formation of a new thienopyrimidine derivative with different functional groups.
Scientific Research Applications
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound shares key structural motifs with several analogs, including:
Key Observations :
- Fused vs.
- Linker Chemistry : Sulfanyl (target, ) vs. oxy () linkers influence electronic properties and metabolic stability. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity .
Physicochemical Properties
- Solubility : Pyridin-4-ylmethyl substitution (target) likely enhances aqueous solubility compared to chlorophenyl groups () due to the pyridine’s basicity.
- Crystallography : Compounds like exhibit near-perpendicular dihedral angles between aromatic rings (91.9°), which may influence packing efficiency and crystallinity. The target’s fused core could adopt distinct conformational preferences.
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule known for its diverse biological activities, particularly in antitumor and antimicrobial domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.5 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which enhances its biological reactivity.
Antitumor Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study involving thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Antimicrobial Activity
The presence of the sulfanyl group in the compound contributes to its antimicrobial properties. Similar compounds have been documented to possess effective antibacterial and antifungal activities. For example, thieno[2,3-d]pyrimidines have been reported to inhibit bacterial growth effectively in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Synthesis Methods
Synthesis of this compound typically involves multi-step processes that may include:
- Formation of the thieno[2,3-d]pyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfanyl group : This step often utilizes thiol reagents to facilitate the formation of the desired linkage.
- Acetamide formation : The final step generally involves acylation reactions with acetic anhydride or similar reagents.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have indicated that it may bind effectively to ribosomal RNA targets, which is significant for its antitumor activity. In vitro assays further support these findings by demonstrating inhibition of key enzymes involved in cancer cell metabolism .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study on 5-methylthieno[2,3-d]pyrimidin derivatives showed promising results in inhibiting tumor cell growth in vitro.
- Another research effort focused on sulfanylated pyrimidines , which demonstrated notable antimicrobial effects against various pathogens.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Similar heterocyclic core | Antitumor activity |
| Chromenone derivatives | Contains chromenone moiety | Antioxidant properties |
| Sulfanylated pyrimidines | Sulfur-containing groups | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
